molecular formula C22H22ClN3O2S B11167955 [2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl][4-(2-methoxyphenyl)piperazino]methanone

[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl][4-(2-methoxyphenyl)piperazino]methanone

Cat. No.: B11167955
M. Wt: 427.9 g/mol
InChI Key: LAKQOGIVJDADJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl][4-(2-methoxyphenyl)piperazino]methanone is a complex organic compound that features a thiazole ring and a piperazine moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl][4-(2-methoxyphenyl)piperazino]methanone typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or piperazine rings.

Mechanism of Action

The mechanism of action of [2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl][4-(2-methoxyphenyl)piperazino]methanone involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The piperazine moiety can enhance the compound’s binding affinity and selectivity for certain targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl][4-(2-methoxyphenyl)piperazino]methanone apart is its combination of a thiazole ring and a piperazine moiety, which provides a unique set of chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to similar compounds .

Properties

Molecular Formula

C22H22ClN3O2S

Molecular Weight

427.9 g/mol

IUPAC Name

[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C22H22ClN3O2S/c1-15-20(29-21(24-15)16-7-3-4-8-17(16)23)22(27)26-13-11-25(12-14-26)18-9-5-6-10-19(18)28-2/h3-10H,11-14H2,1-2H3

InChI Key

LAKQOGIVJDADJF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2Cl)C(=O)N3CCN(CC3)C4=CC=CC=C4OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.